molecular formula C14H12O4 B8722666 (2,4-Dihydroxyphenyl)(4-methoxyphenyl)methanone CAS No. 5298-27-1

(2,4-Dihydroxyphenyl)(4-methoxyphenyl)methanone

Cat. No. B8722666
CAS RN: 5298-27-1
M. Wt: 244.24 g/mol
InChI Key: UYHXBHCQVUQRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04310650

Procedure details

Aluminum chloride (48 gm, 0.36 moles) was added gradually, with stirring to a mixture of 31 grams (0.18 moles) of anisoyl chloride, 19.82 grams (0.18 moles) of resorcinol and 300 ml. of dry nitrobenzene during 60 minutes. Sixty hours later the reaction mixture was poured on 200 grams of ice and 100 ml. of concentrated hydrochloric acid. After removal of the nitrobenzene with steam the residual crystalline solid product was washed with water and collected. The cake was then washed withd cold (-50 degrees C.) methanol to remove tarry impurities and dried.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
19.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:14])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1.[C:16]1([CH:23]=[CH:22][CH:21]=[C:19]([OH:20])[CH:18]=1)[OH:17].[N+](C1C=CC=CC=1)([O-])=O.Cl>>[OH:17][C:16]1[CH:18]=[C:19]([OH:20])[CH:21]=[CH:22][C:23]=1[C:5]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=[O:14] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Name
Quantity
19.82 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the nitrobenzene with steam the residual crystalline solid product
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
The cake was then washed withd cold (-50 degrees C.) methanol
CUSTOM
Type
CUSTOM
Details
to remove tarry impurities
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)C2=CC=C(C=C2)OC)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.